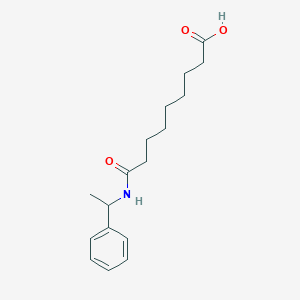

N-(alpha-Methylbenzyl)azelaamic acid

Description

Contextualization within Xenobiotic Metabolism Studies

Xenobiotic metabolism refers to the set of metabolic pathways that modify the chemical structure of xenobiotics, which are compounds foreign to an organism's normal biochemistry. The primary purpose of these modifications is to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) products that can be easily excreted from the body. These metabolic processes are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

The study of compounds like N-(alpha-Methylbenzyl)azelaamic acid is crucial for understanding the intricate mechanisms by which the body handles synthetic chemicals. The identification of such metabolites provides a roadmap of the biotransformation processes a parent compound undergoes. Research in this area has revealed that the metabolism of certain xenobiotics can lead to the formation of dicarboxylic acid monoamides.

Significance as a Metabolic Intermediate

A metabolic intermediate is a molecule that is a stepping stone in a metabolic pathway; it is both a product of a preceding reaction and a reactant for a subsequent reaction. The identification of this compound as a metabolic intermediate provides valuable insight into the specific enzymatic processes involved in the degradation of a parent xenobiotic.

The primary context in which this compound is of biochemical significance is in the metabolism of N-(alpha-Methylbenzyl)linoleamide (MBLA). nih.gov Studies conducted in both rats and humans have demonstrated that MBLA undergoes extensive metabolism, leading to the formation of various dicarboxylic acid monoamides that are subsequently excreted in the urine. nih.gov

The metabolic breakdown of the linoleamide (B162930) portion of MBLA is believed to occur via beta-oxidation, a common fatty acid degradation pathway. This process sequentially shortens the long-chain fatty acid, producing shorter-chain dicarboxylic acids. These dicarboxylic acids are then found as monoamide conjugates with the alpha-methylbenzylamine moiety of the original MBLA molecule.

While studies have specifically identified shorter-chain dicarboxylic acid monoamides such as N-(alpha-methylbenzyl)succinic acid monoamide, N-(alpha-methylbenzyl)glutaric acid monoamide, and N-(alpha-methylbenzyl)adipic acid monoamide as metabolites of MBLA in rats, the formation of this compound is consistent with this metabolic pathway. nih.gov Azelaic acid is a nine-carbon dicarboxylic acid, and its formation as a monoamide with alpha-methylbenzylamine would represent an intermediate step in the complete degradation of the C18 linoleic acid chain of MBLA.

The table below summarizes the key metabolites identified in the metabolism of N-(alpha-Methylbenzyl)linoleamide, situating this compound within this metabolic context.

| Parent Compound | Metabolite Class | Specific Identified Metabolites (in Rats) | Potential Intermediate |

| N-(alpha-Methylbenzyl)linoleamide | Dicarboxylic Acid Monoamides | N-(alpha-Methylbenzyl)succinic acid monoamide | This compound |

| N-(alpha-Methylbenzyl)glutaric acid monoamide | |||

| N-(alpha-Methylbenzyl)adipic acid monoamide |

Structure

2D Structure

3D Structure

Properties

CAS No. |

106926-14-1 |

|---|---|

Molecular Formula |

C17H25NO3 |

Molecular Weight |

291.4 g/mol |

IUPAC Name |

9-oxo-9-(1-phenylethylamino)nonanoic acid |

InChI |

InChI=1S/C17H25NO3/c1-14(15-10-6-5-7-11-15)18-16(19)12-8-3-2-4-9-13-17(20)21/h5-7,10-11,14H,2-4,8-9,12-13H2,1H3,(H,18,19)(H,20,21) |

InChI Key |

MYQBZVQSSMCIDR-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NC(=O)CCCCCCCC(=O)O |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCCCCCCC(=O)O |

Synonyms |

MBALAA N-(alpha-methylbenzyl)azelaamic acid |

Origin of Product |

United States |

Synthetic Methodologies for Research Applications of N Alpha Methylbenzyl Azelaamic Acid

Strategies for Laboratory Synthesis and Isotopic Labeling

The laboratory synthesis of N-(alpha-Methylbenzyl)azelaamic acid typically involves the formation of an amide bond between azelaic acid and α-methylbenzylamine. A common and efficient method is the direct condensation of the two precursors. This can be achieved by activating the carboxylic acid group of azelaic acid, or more specifically, its monoester, to facilitate the reaction with the amine.

A plausible synthetic route commences with the protection of one of the carboxylic acid groups of azelaic acid, often as a methyl or ethyl ester, to prevent the formation of a diamide. The remaining free carboxylic acid can then be activated using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). The activated azelaic acid monoester is then reacted with α-methylbenzylamine to form the desired amide bond. The final step involves the deprotection of the ester group, typically through hydrolysis under basic conditions, to yield this compound.

For research applications requiring metabolic tracking or quantification by mass spectrometry, isotopic labeling of this compound is essential. This can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule. The choice of isotope and its position within the molecule depends on the specific research question.

Deuterium Labeling: Deuterium can be introduced into the α-methylbenzylamine precursor through reductive amination of acetophenone (B1666503) using a deuterated reducing agent like sodium borodeuteride (NaBD₄). Alternatively, the aromatic ring of α-methylbenzylamine can be deuterated using methods like acid-catalyzed hydrogen-deuterium exchange.

Carbon-13 Labeling: Carbon-13 can be incorporated into the azelaic acid backbone. For instance, starting with a ¹³C-labeled precursor in the synthesis of azelaic acid, such as a ¹³C-labeled alkyl halide, would result in a labeled azelaic acid which can then be used in the amide coupling reaction. Specific positions can also be labeled, for example, at the carboxylic acid carbons.

Nitrogen-15 Labeling: ¹⁵N-labeling can be achieved by using ¹⁵N-labeled α-methylbenzylamine in the amide synthesis.

The following table summarizes a general laboratory synthesis approach and isotopic labeling strategies.

| Step | Description | Key Reagents | Isotopic Labeling Strategy |

| 1 | Mono-protection of Azelaic Acid | Azelaic acid, Methanol/Ethanol, Acid catalyst (e.g., H₂SO₄) | Not applicable in this step. |

| 2 | Amide Coupling | Azelaic acid monoester, α-Methylbenzylamine, Coupling agent (e.g., DCC, HATU) | Use of ¹⁵N-labeled α-methylbenzylamine. |

| 3 | Deprotection | This compound ester, Base (e.g., NaOH, KOH) | Not applicable in this step. |

| Labeling of Precursors | Deuterium Labeling of α-Methylbenzylamine | Acetophenone, NaBD₄ | Introduces deuterium at the benzylic position. |

| Carbon-13 Labeling of Azelaic Acid | ¹³C-labeled precursors in multi-step synthesis | Incorporates ¹³C into the dicarboxylic acid backbone. |

Design of Analogues for Structure-Metabolism Relationship Studies

To investigate the structure-metabolism relationships of this compound, a series of analogues can be designed and synthesized. These analogues systematically modify different parts of the molecule to understand how these changes affect its metabolic stability, and biological activity. The primary metabolic pathways for N-acyl amino acids involve hydrolysis of the amide bond and oxidation of the fatty acid chain. bohrium.comnih.govnih.govfrontiersin.orgresearchgate.net Therefore, analogue design often focuses on modifying the structures to alter their susceptibility to these enzymatic processes.

Modifications to the Azelaic Acid Moiety:

Chain Length Variation: Synthesizing analogues with dicarboxylic acid chains of varying lengths (e.g., shorter or longer than the C9 chain of azelaic acid) can probe the influence of chain length on metabolic stability and receptor interaction.

Introduction of Unsaturation: Introducing double or triple bonds into the alkyl chain can affect its conformation and susceptibility to oxidation.

Branching: Introducing alkyl branches on the carbon chain can sterically hinder enzymatic attack by oxidases or hydrolases.

Fluorination: Strategic placement of fluorine atoms, particularly at positions susceptible to oxidation (e.g., ω or ω-1 positions), can block metabolic pathways and increase the compound's half-life.

Modifications to the α-Methylbenzylamine Moiety:

Aromatic Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can alter the electronic properties of the amide bond and influence its hydrolytic stability. Substituents can also affect binding to metabolic enzymes.

Modification of the Benzylic Position: Replacing the methyl group with other alkyl groups (e.g., ethyl, propyl) can investigate the steric requirements of metabolizing enzymes.

Stereochemistry: As this compound is chiral at the benzylic carbon, synthesizing and testing both the (R) and (S) enantiomers is crucial to understand if metabolism or activity is stereospecific.

The table below outlines some potential analogues and the rationale for their design in structure-metabolism relationship studies.

| Analogue | Structural Modification | Rationale |

| 1 | N-(alpha-Methylbenzyl)suberamic acid (C8 dicarboxylic acid) | Investigate the effect of a shorter acyl chain length. |

| 2 | N-(alpha-Methylbenzyl)sebacamic acid (C10 dicarboxylic acid) | Investigate the effect of a longer acyl chain length. |

| 3 | This compound with a double bond in the acyl chain | Assess the impact of unsaturation on metabolism and activity. |

| 4 | ω-Fluoro-N-(alpha-Methylbenzyl)azelaamic acid | Block ω-oxidation, a common metabolic pathway for fatty acids. |

| 5 | N-(4-Fluoro-alpha-methylbenzyl)azelaamic acid | Evaluate the effect of aromatic substitution on metabolic stability. |

| 6 | (R)-N-(alpha-Methylbenzyl)azelaamic acid and (S)-N-(alpha-Methylbenzyl)azelaamic acid | Determine the stereospecificity of metabolism and activity. |

By synthesizing and studying these and other carefully designed analogues, researchers can gain a comprehensive understanding of the structural features that govern the metabolic fate and biological actions of this compound.

Biotransformation Pathways and Enzymatic Mechanisms of N Alpha Methylbenzyl Azelaamic Acid

Peroxisomal Beta-Oxidation of N-(alpha-Methylbenzyl)azelaamic Acid

The breakdown of this compound (C9) is initiated in peroxisomes, cellular organelles known for their role in lipid metabolism. nih.gov The process involves the sequential removal of two-carbon units from the acyl side chain of the molecule, a hallmark of beta-oxidation.

Identification and Characterization of Chain-Shortened Metabolites

Studies involving the administration of radiolabeled this compound to rats have been instrumental in identifying its key metabolites. Analysis of urine samples revealed that a significant portion of the compound is excreted as chain-shortened derivatives. The two major metabolites identified are N-(alpha-Methylbenzyl)pimelamic acid (C7) and N-(alpha-Methylbenzyl)glutaramic acid (C5). nih.gov

In these studies, approximately 84% of the administered radioactivity was recovered in the urine within 24 hours. Of this, N-(alpha-Methylbenzyl)glutaramic acid (C5) accounted for 66.1% of the metabolites, while N-(alpha-Methylbenzyl)pimelamic acid (C7) constituted 8.6%. nih.gov The detection of these odd-numbered carbon chain metabolites and the absence of even-numbered carbon chain products further support the mechanism of beta-oxidation, where two-carbon units (acetyl-CoA) are cleaved in each cycle. nih.govnih.gov

Incubation of this compound with isolated hepatocytes yielded similar metabolic profiles, confirming the liver as a primary site of this biotransformation. nih.gov

Metabolites of this compound

| Precursor Compound | Metabolite | Carbon Chain Length | Percentage in Urine |

| This compound | N-(alpha-Methylbenzyl)pimelamic acid | C7 | 8.6% |

| This compound | N-(alpha-Methylbenzyl)glutaramic acid | C5 | 66.1% |

Quantitative Analysis of Peroxisomal Chain Shortening Efficiency

The efficiency of peroxisomal beta-oxidation in shortening the acyl chain of this compound has been quantified. Studies have shown a direct correlation between the rate of C2 unit formation from the parent compound in intact hepatocytes and the peroxisomal beta-oxidation activity in liver homogenates. nih.gov This indicates that the rate-limiting steps of this process are contained within the peroxisomal machinery.

Furthermore, treatment of rats with clofibrate (B1669205), a known peroxisome proliferator, resulted in a twofold increase in the chain-shortening activity of hepatocytes. This stimulation was accompanied by a parallel rise in the generation of hydrogen peroxide (H2O2), a byproduct of the initial oxidation step catalyzed by acyl-CoA oxidase in peroxisomes. nih.gov This provides strong evidence for the exclusive role of peroxisomes in this metabolic pathway.

Enzymatic Steps in this compound Biotransformation

The biotransformation of this compound is a multi-step enzymatic process that mirrors the classical beta-oxidation of fatty acids, but with distinct subcellular localization and enzymatic players.

Role of this compound-CoA Thioester Formation as an Intermediary Step

The initial and essential activation step for the beta-oxidation of this compound is its conversion to a coenzyme A (CoA) thioester. This reaction is catalyzed by an acyl-CoA synthetase. The formation of this compound-CoA is a prerequisite for the subsequent enzymatic reactions of the beta-oxidation spiral. nih.gov This activation step renders the acyl chain amenable to the actions of the downstream enzymes.

Involvement of Peroxisomal Acyl-CoA Oxidases (ACOXs)

The first oxidative step in the peroxisomal beta-oxidation of this compound-CoA is catalyzed by a peroxisomal acyl-CoA oxidase (ACOX). nih.govnih.gov Unlike its mitochondrial counterpart, which transfers electrons to the electron transport chain, ACOX directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H2O2). libretexts.org The generation of H2O2 during the incubation of isolated hepatocytes with this compound is a key indicator of peroxisomal beta-oxidation. nih.gov

Differential Oxidation Pathways: Peroxisomal Versus Mitochondrial Metabolism of this compound

The breakdown of fatty acids and related compounds in the cell primarily occurs through β-oxidation, a process that takes place in both mitochondria and peroxisomes. However, the substrate specificity and physiological roles of these two organelles in β-oxidation differ significantly. Research into the metabolism of this compound has revealed a stark dichotomy in its processing, with a clear preference for one organelle over the other.

Studies utilizing isolated rat hepatocytes and purified peroxisomal and mitochondrial fractions have demonstrated that this compound is exclusively metabolized via the peroxisomal β-oxidation system. nih.govnih.gov When incubated with isolated hepatocytes, this compound was shown to generate hydrogen peroxide (H2O2), a key indicator of peroxisomal β-oxidation. nih.gov Further investigations with isolated peroxisomes confirmed significant β-oxidation activity for the CoA-ester of this compound (N-(alpha-Methylbenzyl)azelaamyl-CoA). This process was evidenced by the cyanide-insensitive reduction of NAD+ and the detection of chain-shortened products, namely the C7 and C5 analogues, along with the stoichiometric production of NADH and acetyl-CoA. nih.gov

In stark contrast, mitochondrial β-oxidation of this compound was found to be undetectable. nih.gov Standard measures of mitochondrial fatty acid oxidation, such as the production of ketone bodies and antimycin A-sensitive oxygen consumption, yielded no activity when this compound was provided as a substrate. nih.gov This exclusive reliance on peroxisomes for its degradation underscores the specific substrate preferences of the mitochondrial β-oxidation machinery, which is generally geared towards short-, medium-, and long-chain fatty acids, while peroxisomes handle very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. pnas.orgnih.gov

The exclusive peroxisomal metabolism of this compound makes it a valuable tool for researchers. Its metabolism can serve as a specific indicator of peroxisomal β-oxidation activity in intact cells, allowing for a clearer understanding of the function and regulation of this vital metabolic pathway. nih.gov

| Cellular Location | Metabolic Pathway | Activity with this compound | Key Indicators |

| Peroxisomes | β-oxidation | Significant | H2O2 generation, cyanide-insensitive NAD+ reduction, formation of C7 and C5 chain-shortened products. nih.gov |

| Mitochondria | β-oxidation | Not detectable | No ketone body production, no antimycin A-sensitive O2 consumption. nih.gov |

Regulation and Induction of Metabolic Enzymes by Xenobiotic Exposure (e.g., Clofibrate)

The enzymatic machinery responsible for the peroxisomal β-oxidation of this compound is not static; its activity can be significantly modulated by exposure to certain xenobiotics. Clofibrate, a well-known hypolipidemic agent, is a classic example of such a modulator. nih.govpatsnap.comwikipedia.org Clofibrate and other fibrate drugs exert their effects by activating the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a central role in regulating the expression of genes involved in lipid metabolism. patsnap.comdrugbank.com

Activation of PPARα by clofibrate leads to a coordinated upregulation of the entire peroxisomal β-oxidation pathway. patsnap.com This includes the induction of key enzymes required for the breakdown of fatty acids and dicarboxylic acids like this compound. Research has demonstrated that administration of clofibrate leads to a marked increase in the activity of several critical peroxisomal enzymes.

One of the most profoundly affected enzymes is fatty acyl-CoA oxidase, which catalyzes the first and rate-limiting step of peroxisomal β-oxidation. nih.gov Studies in rats have shown that feeding a diet supplemented with clofibrate can lead to an 8- to 10-fold increase in the activity of hepatic fatty acyl-CoA oxidase within a week. nih.gov This dramatic induction signifies a substantial enhancement of the peroxisome's capacity to oxidize its substrates.

Furthermore, clofibrate treatment has been shown to increase the activity of peroxisomal acyl-CoA ligases. These enzymes are responsible for the initial activation of fatty acids by converting them to their corresponding CoA esters, a prerequisite for entering the β-oxidation spiral. In clofibrate-treated animals, the activities of peroxisomal palmitoyl-CoA and lignoceroyl-CoA ligases were observed to be 4.4- and 4.0-fold higher, respectively, than in control animals. nih.gov

This broad induction of peroxisomal enzymes by clofibrate, driven by PPARα activation, consequently enhances the metabolic breakdown of this compound. The increased abundance of fatty acyl-CoA oxidase and other necessary enzymes accelerates its chain-shortening, leading to a more rapid clearance of the compound.

| Xenobiotic | Mechanism of Action | Key Induced Enzymes | Fold Induction |

| Clofibrate | PPARα Agonist patsnap.comdrugbank.com | Fatty Acyl-CoA Oxidase nih.gov | 8-10 fold nih.gov |

| Peroxisomal Palmitoyl-CoA Ligase nih.gov | 4.4 fold nih.gov | ||

| Peroxisomal Lignoceroyl-CoA Ligase nih.gov | 4.0 fold nih.gov |

Molecular and Cellular Interactions of N Alpha Methylbenzyl Azelaamic Acid

N-(alpha-Methylbenzyl)azelaamic Acid as a Substrate for Cellular Detoxification Systems

There is no information available to suggest or detail how this compound interacts with cellular detoxification pathways, such as Phase I and Phase II metabolic enzymes.

Impact on Cellular Redox Homeostasis and Reactive Oxygen Species Production

No studies were found that investigate the effect of this specific compound on the balance of oxidants and antioxidants within cells or its potential to generate reactive oxygen species.

Mechanism of Peroxisomal Hydrogen Peroxide Generation

There is no research linking this compound to peroxisomal functions or the generation of hydrogen peroxide within these organelles.

Implications for Oxidative Stress Research in Cellular Systems

Without any foundational research on its effects, the implications of this compound for oxidative stress research remain entirely unknown.

Structure Metabolism Relationship Smr Studies of N Alpha Methylbenzyl Azelaamic Acid and Analogues

Influence of Alkyl Chain Length on Peroxisomal β-Oxidation Substrate Specificity

The primary route for the degradation of dicarboxylic acids (DCAs) is peroxisomal β-oxidation. nih.gov The efficiency of this process is significantly influenced by the length of the alkyl chain. For straight-chain DCAs, the rate of β-oxidation generally decreases as the carbon chain length diminishes. nih.gov Long-chain DCAs (with ten or more carbons) are potent inducers of peroxisomal β-oxidation. nih.gov

N-(alpha-Methylbenzyl)azelaamic acid is derived from azelaic acid (a C9 dicarboxylic acid). The metabolism of its analogues, with varying alkyl chain lengths, is expected to follow a similar trend. Analogues with longer alkyl chains would likely be better substrates for the enzymes of peroxisomal β-oxidation, leading to more rapid degradation. Conversely, analogues with shorter chains would be metabolized more slowly. This is because the enzymes involved in peroxisomal β-oxidation, such as acyl-CoA oxidase, have a higher affinity for longer-chain substrates.

The initial step in the metabolism of these compounds is their activation to coenzyme A (CoA) esters. Following activation, the dicarboxylyl-CoA esters enter the peroxisomal β-oxidation spiral, where they are chain-shortened. nih.gov For N-substituted azelaamic acid analogues, this process would sequentially remove two-carbon units from the carboxylic acid end of the molecule.

Table 1: Predicted Relative Peroxisomal β-Oxidation Rates of N-(alpha-Methylbenzyl)dicarboxylic Acid Monoamide Analogues This table illustrates the generally accepted trend of DCA metabolism based on chain length, as specific quantitative data for these exact N-substituted compounds is not readily available.

| Analogue Name | Carbon Chain Length of Parent DCA | Predicted Relative Rate of Peroxisomal β-Oxidation |

|---|---|---|

| N-(alpha-Methylbenzyl)succinamic acid | 4 | Low |

| N-(alpha-Methylbenzyl)adipamic acid | 6 | Moderate |

| N-(alpha-Methylbenzyl)suberamic acid | 8 | Moderate-High |

| This compound | 9 | High |

| N-(alpha-Methylbenzyl)sebacamic acid | 10 | High |

| N-(alpha-Methylbenzyl)dodecanedioic acid monoamide | 12 | Very High |

Impact of Amide Linkage and Benzyl (B1604629) Substituent on Biotransformation Pathways

The presence of the N-(alpha-methylbenzyl) amide group introduces additional metabolic pathways that compete with or precede peroxisomal β-oxidation of the alkyl chain. The two primary sites for metabolic attack on this part of the molecule are the amide bond itself and the benzyl group.

Amide Bond Hydrolysis: The amide linkage can undergo enzymatic hydrolysis, catalyzed by amidases, to yield azelaic acid and α-methylbenzylamine. This biotransformation would liberate the parent dicarboxylic acid, which would then be a substrate for peroxisomal β-oxidation. The rate and extent of this hydrolysis would depend on the specific amidases present and their affinity for this particular substrate.

Metabolism of the Benzyl Substituent: The N-benzyl group is susceptible to oxidative debenzylation, a common metabolic reaction. organic-chemistry.org This process involves the oxidation of the benzylic carbon, leading to an unstable intermediate that cleaves to release the parent amide and benzaldehyde. The α-methyl group on the benzyl substituent may influence the rate of this reaction due to steric hindrance.

Another potential metabolic route is hydroxylation of the phenyl ring of the benzyl group, which would increase the polarity of the molecule and facilitate its excretion.

Table 2: Potential Biotransformation Pathways of this compound

| Biotransformation Pathway | Target Moiety | Primary Metabolites |

|---|---|---|

| Peroxisomal β-Oxidation | Azelaamic acid alkyl chain | Chain-shortened N-(alpha-Methylbenzyl) dicarboxylic acid monoamides |

| Amide Hydrolysis | Amide linkage | Azelaic acid, α-Methylbenzylamine |

| Oxidative N-Debenzylation | N-Benzyl group | Azelaamic acid monoamide, Benzaldehyde |

| Aromatic Hydroxylation | Phenyl ring of benzyl group | Hydroxylated this compound |

Comparative Analysis with Other ω-Phenyl-Alkanoic Acids and Dicarboxylic Acids in Metabolic Contexts

The metabolism of this compound can be better understood by comparing it to related classes of compounds, namely ω-phenyl-alkanoic acids and unsubstituted dicarboxylic acids.

Dicarboxylic Acids (DCAs): As previously discussed, DCAs are primarily metabolized via peroxisomal β-oxidation. nih.gov The presence of a carboxyl group at both ends of the alkyl chain is the defining feature for this metabolic routing. The metabolism of this compound, particularly after potential amide hydrolysis, would closely mirror that of azelaic acid. The enzymes involved in the β-oxidation of C16-DCA have been identified as straight-chain acyl-CoA oxidase (SCOX), L-bifunctional protein (LBP), D-bifunctional protein (DBP), and sterol carrier protein X. nih.gov

ω-Phenyl-Alkanoic Acids: This class of compounds possesses a phenyl ring at one end of an alkyl chain and a carboxylic acid group at the other. Like DCAs, ω-phenyl-alkanoic acids are also subject to β-oxidation. The presence of the bulky phenyl group, however, can influence the efficiency of this process. For ω-phenyl-alkanoic acids, β-oxidation proceeds from the carboxyl end, sequentially removing two-carbon units until the process is halted by the proximity of the phenyl ring.

In comparison, this compound has a more complex structure. While it shares the alkyl-dicarboxylic acid backbone with DCAs, the N-(alpha-methylbenzyl) group introduces a site for metabolic reactions not present in simple DCAs. This amide substituent makes the molecule distinct from ω-phenyl-alkanoic acids, where the phenyl group is directly attached to the alkyl chain. The metabolic fate of this compound is therefore likely to be a hybrid of the pathways observed for these other classes of compounds, with the relative contribution of each pathway depending on the enzymatic machinery of the biological system .

Table 3: Comparison of Metabolic Features

| Feature | Dicarboxylic Acids (e.g., Azelaic Acid) | ω-Phenyl-Alkanoic Acids | This compound |

|---|---|---|---|

| Primary Metabolic Pathway | Peroxisomal β-Oxidation | β-Oxidation | Peroxisomal β-Oxidation, Amide Hydrolysis, N-Debenzylation |

| Initiating Group for Oxidation | Carboxyl Group | Carboxyl Group | Carboxyl Group (for β-oxidation) |

| Key Structural Influence on Metabolism | Alkyl Chain Length | Phenyl Group and Alkyl Chain Length | Alkyl Chain Length, Amide Linkage, Benzyl Substituent |

| Common Metabolites | Chain-shortened DCAs, Acetyl-CoA | Chain-shortened ω-Phenyl-Alkanoic Acids, Phenylacetic Acid | Chain-shortened analogues, Azelaic Acid, α-Methylbenzylamine |

Advanced Analytical Methodologies in N Alpha Methylbenzyl Azelaamic Acid Research

Chromatographic Techniques for Separation and Quantification in Biological Matrices

Chromatographic methods are fundamental to the analysis of N-(alpha-Methylbenzyl)azelaamic acid in biological samples, offering the high resolving power needed to isolate the analyte from endogenous interferences.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantification of this compound in biological fluids such as plasma and urine. A typical reversed-phase HPLC (RP-HPLC) method would likely be developed. The selection of a suitable stationary phase, such as a C18 column, and the optimization of the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, are critical for achieving adequate separation.

Method validation would be performed according to international guidelines to ensure the reliability of the results. Key validation parameters include:

Linearity: Establishing a linear relationship between the detector response and the concentration of the analyte over a specific range.

Accuracy: Assessing the closeness of the measured value to the true value.

Precision: Evaluating the degree of scatter among a series of measurements.

Selectivity: Ensuring the method can distinguish the analyte from other components in the sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

A hypothetical data table for HPLC method validation parameters is presented below:

| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound |

| Linearity (r²) | ≥ 0.995 | 0.998 |

| Accuracy (% Recovery) | 85-115% | 98.5% |

| Precision (% RSD) | ≤ 15% | < 5% |

| Selectivity | No interfering peaks | Achieved |

| LOD (ng/mL) | Reportable | 10 |

| LOQ (ng/mL) | Reportable | 30 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and profiling the metabolites of this compound. Due to the low volatility of the parent compound and its potential metabolites, a derivatization step is often necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis.

The process typically involves extraction of the metabolites from the biological matrix, followed by derivatization. The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the individual components of the mixture, which are then ionized and detected by the mass spectrometer. The resulting mass spectra provide a molecular fingerprint of each compound, allowing for structural identification by comparison with spectral libraries or through interpretation of fragmentation patterns.

Spectroscopic Characterization Techniques for Structural Elucidation of Metabolites

Once potential metabolites are identified by techniques like GC-MS, their definitive structural elucidation requires the use of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the complete structure of a metabolite can often be pieced together.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a metabolite. This information is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass.

Radiotracer Methodologies for Metabolic Flux Analysis (e.g., ¹⁴C-labeling)

Radiotracer studies, particularly those employing carbon-14 (B1195169) (¹⁴C) labeling, are instrumental in understanding the metabolic fate and flux of this compound within a biological system. In such studies, a ¹⁴C-labeled version of the compound is synthesized and administered. By tracking the distribution and transformation of the radiolabel over time, researchers can map the metabolic pathways, identify major and minor metabolites, and quantify the rates of different metabolic reactions. This provides a dynamic view of how the compound is processed in the body.

In Vitro and Ex Vivo Research Models for N Alpha Methylbenzyl Azelaamic Acid Studies

Utilization of Isolated Hepatocytes and Tissue Homogenates in Metabolic Studies

Isolated hepatocytes and tissue homogenates represent primary tools for investigating the hepatic and extrahepatic metabolism of N-(alpha-Methylbenzyl)azelaamic acid. Freshly isolated hepatocytes, in particular, provide a robust system that closely mimics the physiological functions of the liver, the principal site of drug metabolism. These cells retain a full complement of metabolic enzymes and cofactors, enabling the study of a wide range of metabolic reactions, including Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) pathways that this compound may undergo.

Tissue homogenates, prepared from the liver or other organs of interest, offer a simpler, cell-free system. While they may lack the intact cellular architecture of isolated hepatocytes, they are invaluable for initial screening of metabolic activity and for identifying which tissues are capable of metabolizing the compound. Studies with tissue homogenates can provide a broad overview of the metabolic potential of various organs towards this compound.

Table 1: Comparison of In Vitro Models for Metabolic Studies

| Feature | Isolated Hepatocytes | Tissue Homogenates |

| System Complexity | High (Intact Cells) | Low (Cell-Free) |

| Metabolic Capability | Phase I and Phase II | Primarily Phase I (can be supplemented) |

| Cofactor Presence | Endogenous | Requires external supplementation |

| Cellular Transport | Intact | Disrupted |

| Primary Application | Detailed metabolic profiling, pathway identification | Initial metabolic screening, tissue distribution of metabolism |

Subcellular Fractionation Techniques for Enzymatic Localization and Activity Determination

To pinpoint the specific enzymes and cellular compartments involved in the metabolism of this compound, subcellular fractionation is employed. This technique involves the separation of cellular components, such as microsomes, cytosol, and mitochondria, from tissue homogenates through differential centrifugation. Each fraction is enriched with specific classes of metabolic enzymes.

For instance, the microsomal fraction is rich in cytochrome P450 (CYP) enzymes, which are key players in Phase I oxidative metabolism. Incubating this compound with isolated microsomes in the presence of necessary cofactors like NADPH can reveal its susceptibility to CYP-mediated oxidation. The cytosolic fraction contains various soluble enzymes, including many transferases responsible for Phase II conjugation reactions. By testing the compound with different subcellular fractions, researchers can construct a detailed map of its metabolic journey within the cell.

Application of Fibroblast Cell Lines in Peroxisomal Function Research

While the liver is the primary metabolic organ, other cell types and organelles can contribute to the biotransformation of xenobiotics. Fibroblast cell lines are a valuable tool for investigating the role of peroxisomes in the metabolism of fatty acids and related compounds. Given the structural similarity of this compound to dicarboxylic acids, its potential interaction with peroxisomal metabolic pathways warrants investigation.

Peroxisomes are involved in the β-oxidation of very long-chain fatty acids and other lipid-related molecules. Studies using cultured fibroblasts can determine if this compound is a substrate for peroxisomal enzymes. Such investigations are particularly relevant as defects in peroxisomal function can lead to serious metabolic disorders.

Organelle-Specific Assays for Detailed Metabolic Characterization

To gain a deeper understanding of the metabolic processes occurring within specific cellular compartments, organelle-specific assays are essential. These assays are designed to measure the activity of specific enzymes or transport processes within isolated organelles. For example, following subcellular fractionation, specific assays can be conducted on the mitochondrial fraction to assess any potential effects of this compound on mitochondrial respiration or β-oxidation.

Table 2: Examples of Organelle-Specific Assays

| Organelle | Assay Type | Information Gained |

| Microsomes | Cytochrome P450 activity assays | Rate of oxidative metabolism |

| Mitochondria | Electron transport chain complex activity | Impact on cellular respiration |

| Cytosol | Glutathione (B108866) S-transferase (GST) activity | Potential for glutathione conjugation |

| Peroxisomes | Acyl-CoA oxidase activity | Involvement in peroxisomal β-oxidation |

Computational Chemistry and Theoretical Approaches for N Alpha Methylbenzyl Azelaamic Acid

Molecular Modeling of Enzyme-Substrate Interactions in β-Oxidation

The metabolism of fatty acids and related compounds often involves the β-oxidation pathway. Molecular modeling techniques are instrumental in simulating the interaction of substrates like N-(alpha-Methylbenzyl)azelaamic acid with the enzymes that catalyze these reactions. Through molecular docking and molecular dynamics simulations, it is possible to predict the binding affinity and orientation of the substrate within the active site of key β-oxidation enzymes.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would involve placing the molecule into the active sites of enzymes such as acyl-CoA synthetase, acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. The results would provide a binding energy score, indicating the stability of the enzyme-substrate complex, and reveal the specific amino acid residues involved in the interaction.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the enzyme-substrate complex over time. This allows for the assessment of the stability of the binding pose predicted by docking and can reveal conformational changes in both the enzyme and the substrate upon binding. Such simulations are crucial for understanding the flexibility of the active site and how it accommodates the this compound molecule.

| Enzyme in β-Oxidation | Potential Interaction with this compound (Hypothetical) | Key Interacting Residues (Hypothetical) |

| Acyl-CoA Synthetase | Formation of the initial CoA ester at the carboxylic acid end. | Arginine, Lysine (ionic interactions with carboxylate) |

| Acyl-CoA Dehydrogenase | Dehydrogenation at the α,β-carbons of the azelaamic acid backbone. | FAD cofactor, Glutamate (proton abstraction) |

| Enoyl-CoA Hydratase | Hydration of the double bond formed in the previous step. | Aspartate, Histidine (water activation) |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidation of the hydroxyl group to a keto group. | NAD+ cofactor, Serine, Tyrosine (proton relay) |

| Thiolase | Cleavage of the Cα-Cβ bond by coenzyme A. | Cysteine, Histidine (nucleophilic attack, protonation) |

In Silico Prediction of Biotransformation Pathways and Metabolite Structures

Predicting the metabolic fate of a compound is a critical aspect of toxicology and drug development. A variety of in silico tools and platforms can be employed to predict the biotransformation pathways of this compound and the structures of its potential metabolites. These tools often use knowledge-based systems, machine learning algorithms, or a combination of both to predict sites of metabolism and the resulting chemical transformations.

Commonly predicted metabolic reactions include:

Hydroxylation: Addition of a hydroxyl group, often on the phenyl ring or the aliphatic chain.

Oxidation: Further oxidation of hydroxylated metabolites to aldehydes, ketones, or carboxylic acids.

Glucuronidation: Conjugation with glucuronic acid, a major pathway for increasing water solubility and facilitating excretion.

Sulfation: Conjugation with a sulfonate group.

| Predicted Metabolite | Predicted Biotransformation | Potential Functional Change |

| Hydroxylated this compound | Cytochrome P450-mediated hydroxylation of the phenyl ring. | Increased polarity, potential for further conjugation. |

| This compound glucuronide | UGT-mediated conjugation at the carboxylic acid or hydroxyl group. | Significantly increased water solubility for excretion. |

| Chain-shortened metabolites | β-oxidation of the azelaamic acid chain. | Generation of smaller dicarboxylic acids. |

Quantum Chemical Calculations for Elucidating Reaction Mechanisms of Metabolic Steps

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure of molecules and the energetics of chemical reactions. These methods can be applied to elucidate the detailed mechanisms of the metabolic steps involved in the biotransformation of this compound.

By modeling the reactants, transition states, and products of a specific metabolic reaction, quantum chemical calculations can determine the activation energies and reaction energies. This information is crucial for understanding the feasibility of a proposed metabolic pathway and for identifying the rate-limiting step. For instance, these calculations could be used to study the mechanism of proton abstraction by acyl-CoA dehydrogenase or the nucleophilic attack by the cysteine residue in the active site of thiolase.

The insights gained from these computational approaches are invaluable for building a comprehensive understanding of the metabolic profile of this compound, from its initial interaction with metabolic enzymes to the formation of its various metabolites.

Q & A

Basic: What safety protocols are recommended for handling N-(alpha-Methylbenzyl)azelaamic acid in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear gloves, lab coats, and safety goggles to avoid skin/eye contact. Use ventilation to minimize inhalation of vapors or aerosols .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Prevent entry into drains .

- Fire Safety: Use water spray, alcohol-resistant foam, or CO₂ extinguishers. Avoid unknown incompatible agents. Decomposition products include NOx and CO; firefighters should use self-contained breathing apparatus (SCBA) .

- Storage: Keep in a tightly sealed container, away from ignition sources, and in a cool, dry area .

Basic: What analytical techniques are validated for detecting and quantifying this compound?

Methodological Answer:

- Chromatography with Isotopic Standards: Use LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹⁵N₃-labeled oxamic acid hydrazide) to correct for matrix effects and ionization variability. This improves precision in complex biological samples .

- Derivatization Strategies: Synthesize nitro-phenyl derivatives (e.g., 2-nitrophenyl-oxamic acid hydrazide) to enhance detection sensitivity via UV or fluorescence .

- Validation Parameters: Include recovery rates (≥80%), limit of detection (LOD < 0.1 ppm), and inter-day precision (RSD < 15%) .

Advanced: How does peroxisomal β-oxidation contribute to the metabolic degradation of this compound?

Methodological Answer:

- Experimental Design: In rat liver homogenates, incubate the compound with peroxisome-enriched fractions. Monitor chain-shortening via GC-MS to identify metabolites (e.g., shorter-chain amides). Compare activity with mitochondrial fractions to isolate peroxisomal contributions .

- Key Findings: Peroxisomal β-oxidation accounts for ~70% of initial degradation, producing C7 and C5 intermediates. Mitochondrial systems further process these into acetyl-CoA .

- Enzyme Inhibition: Use inhibitors like thioridazine (peroxisomal β-oxidation blocker) to validate pathway specificity .

Advanced: How can researchers address contradictions in reported metabolic degradation rates across studies?

Methodological Answer:

- Source of Contradictions: Variability in tissue-specific enzyme expression (e.g., hepatic vs. renal peroxisomal activity) or interspecies differences (rat vs. human models) .

- Resolution Strategies:

- Standardize substrate concentrations (e.g., 100 µM) and incubation times (≤2 hrs) to reduce kinetic variability.

- Use isotopic tracing (e.g., ¹⁴C-labeled compound) to track degradation pathways quantitatively.

- Cross-validate with in vivo models (e.g., knockout mice lacking peroxisomal transporters) .

Basic: What purity assessment methods are applicable for synthesized this compound derivatives?

Methodological Answer:

- HPLC-Titration: Achieve >98% purity via reversed-phase HPLC with UV detection (λ = 254 nm). Validate using certified reference materials .

- Melting Point Analysis: Compare observed melting points (e.g., 128°C) to literature values to detect impurities .

- Specific Rotation: Measure optical activity (e.g., [α]²⁰/D = +46° in ethanol) to confirm stereochemical integrity .

Advanced: What experimental frameworks are recommended for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Synthetic Modifications: Introduce substituents (e.g., halogens, methyl groups) at the benzyl or azelaic acid moiety. Use NMR (¹H/¹³C) and FT-IR to confirm structures .

- In Vitro Assays: Test derivatives for peroxisomal β-oxidation efficiency using rat liver microsomes. Correlate structural features (e.g., chain length, steric hindrance) with degradation rates .

- Computational Modeling: Apply QSAR models to predict metabolic stability based on logP, polar surface area, and H-bond donors .

Advanced: How can researchers optimize extraction-photometric methods for quantifying trace amounts of this compound?

Methodological Answer:

- Reagent Selection: Use heteroligand complexes (e.g., 1,10-phenantroline with o-nitrobenzalazosalicylic acid) to enhance molar absorptivity (ε ≥ 10⁴ L·mol⁻¹·cm⁻¹) .

- pH Optimization: Conduct reactions at pH 6.5–7.0 to stabilize the Mn(II)-ligand complex, minimizing interference from Fe³⁺ or Zn²⁺ .

- Validation: Achieve linearity (R² > 0.995) in 0.1–10 ppm range and LOD of 0.05 ppm via standard addition method .

Basic: What are critical considerations when designing in vivo studies for this compound?

Methodological Answer:

- Dose Selection: Base doses on preliminary pharmacokinetic studies (e.g., 10–100 mg/kg in rodents) to avoid hepatotoxicity .

- Endpoint Metrics: Include peroxisomal enzyme activity (e.g., acyl-CoA oxidase), plasma metabolite profiling, and histopathology .

- Ethical Compliance: Follow ARRIVE guidelines for animal welfare, including sample size justification and randomization .

Advanced: How do redox interactions influence the compound’s stability in biological systems?

Methodological Answer:

- Oxidative Stress Assays: Expose the compound to H₂O₂ or peroxynitrite in vitro. Monitor degradation via LC-MS and correlate with ROS levels using fluorometric probes (e.g., DCFH-DA) .

- Redox Buffering: Co-incubate with antioxidants (e.g., glutathione) to assess protection against oxidative breakdown .

- Mitochondrial-Peroxisome Crosstalk: Use dual-organelle isolation techniques to study redox signaling pathways impacting degradation kinetics .

Advanced: What strategies mitigate batch-to-batch variability in synthetic preparations?

Methodological Answer:

- Process Analytical Technology (PAT): Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress (e.g., amide bond formation) in real time .

- Quality Control: Use orthogonal methods (HPLC, NMR, HRMS) to characterize each batch. Set acceptance criteria (e.g., ≤2% impurities) .

- Scale-Up Consistency: Optimize stirring rate, temperature (±1°C), and solvent purity (HPLC-grade) during pilot-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.